Beauveriolide I is a 13-membered cyclic depsipeptide, a type of molecule that contains both amide and ester bonds within its ring structure. [, , , ] It was first isolated from the culture broth of the fungus Beauveria sp. FO-6979. [, ] Beauveriolide I is characterized by the presence of three amino acids - L-phenylalanine, L-alanine, and D-leucine - and a 3-hydroxy-4-methyloctanoic acid moiety. [, ] These components are linked together in a specific sequence to form the cyclic structure.
Beauveriolide I has gained significant attention in scientific research due to its potent biological activities, particularly its ability to inhibit lipid droplet accumulation in macrophages, a key process in the development of atherosclerosis. [, ] This property makes it a promising candidate for further investigation as a potential therapeutic agent for cardiovascular diseases.
The total synthesis of Beauveriolide I has been achieved, enabling researchers to access sufficient quantities of the compound for further studies. [, , ] While specific details of the synthetic procedures vary across publications, the synthesis typically involves the following key steps:
Beauveriolide I exhibits its primary biological activity by inhibiting acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the synthesis of cholesteryl esters (CE). [, ] CEs are the main form of cholesterol storage within cells and contribute significantly to the formation of lipid droplets, which are implicated in atherosclerosis.
By inhibiting ACAT, Beauveriolide I reduces CE synthesis, leading to decreased lipid droplet formation in macrophages. [, , ] This mechanism of action underscores its potential as an anti-atherosclerotic agent.
CAS No.: 14681-59-5
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2